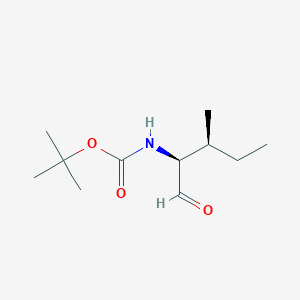

(2S,3S)-2-(tert-butoxycarbonylamino)-3-methylpentanal

Übersicht

Beschreibung

(2S,3S)-2-(tert-butoxycarbonylamino)-3-methylpentanal, commonly referred to as Boc-Val-Leu-Gly-OMe, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in drug discovery and development. This compound is a peptide derivative that is synthesized through a multi-step process, which involves the use of various reagents and catalysts.

Wissenschaftliche Forschungsanwendungen

Synthetic Phenolic Antioxidants

Research on synthetic phenolic antioxidants (SPAs) like 2,6-di-tert-butyl-4-methylphenol (BHT) reveals their widespread use in industrial and commercial products to prolong shelf life by preventing oxidative reactions. Studies have investigated the environmental occurrence, human exposure, and toxicity of SPAs, highlighting the need for future research to develop SPAs with lower toxicity and environmental impact (Liu & Mabury, 2020).

Terpenoids' Anti-Cancer Effects

The anti-cancer effects of terpenoids, categorized into sesquiterpenoids, diterpenoids, and triterpenoids, have been a focus of recent studies. These compounds exhibit diverse anti-tumor activities, including anti-proliferative, apoptotic, anti-angiogenic, and anti-metastatic effects, mediated through complex signaling pathways. Research emphasizes the need for a deeper understanding of terpenoid-induced autophagy in cancer cells to harness these compounds for cancer therapy (El-Baba et al., 2021).

Environmental Impact of Terpenoids

Studies on the environmental behavior and fate of terpenoids, such as methyl tert‐butyl ether (MTBE), detail their solubility in water and weak sorption to subsurface solids, which influences their transport through groundwater and resistance to biodegradation. This research underscores the importance of understanding the environmental impacts of terpenoids and similar compounds (Squillace et al., 1997).

Terpenes in Flavor and Fragrance

The role of branched chain aldehydes, a group related to terpenes, in flavor formation in foods has been explored, highlighting their formation and breakdown pathways from amino acids. This research provides insights into controlling the levels of such flavor compounds in food products (Smit, Engels, & Smit, 2009).

Pharmacological Potential of Terpenoids

The pharmacological properties and potential therapeutic applications of compounds like thymol, a monoterpene phenol, have been reviewed. Thymol demonstrates antioxidant, anti-inflammatory, analgesic, antibacterial, and antifungal activities, indicating its prospects for pharmaceutical development and therapeutic use in treating various diseases (Nagoor Meeran et al., 2017).

Eigenschaften

IUPAC Name |

tert-butyl N-[(2S,3S)-3-methyl-1-oxopentan-2-yl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO3/c1-6-8(2)9(7-13)12-10(14)15-11(3,4)5/h7-9H,6H2,1-5H3,(H,12,14)/t8-,9+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJAAJMSZVZJPOQ-DTWKUNHWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C=O)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C=O)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

87694-55-1 | |

| Record name | 1,1-Dimethylethyl N-[(1S,2S)-1-formyl-2-methylbutyl]carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=87694-55-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[Methyl-(1-methyl-piperidin-4-yl)-amino]-acetic acid](/img/structure/B3162215.png)

![[2-amino-1-(2H-1,3-benzodioxol-5-yl)ethyl]dimethylamine](/img/structure/B3162218.png)

![2-Methyl-benzo[d]imidazo[2,1-b]thiazole-3-carbaldehyde](/img/structure/B3162242.png)

![ethyl 3-oxo-4-[(1-phenyl-1H-tetrazol-5-yl)thio]butanoate](/img/structure/B3162294.png)

![6-Methyl-2H-thieno[2,3-d][1,3]oxazine-2,4(1H)-dione](/img/structure/B3162305.png)

![1-[4-(2,2-Difluoroethoxy)phenyl]methanamine](/img/structure/B3162319.png)